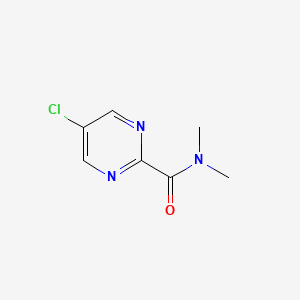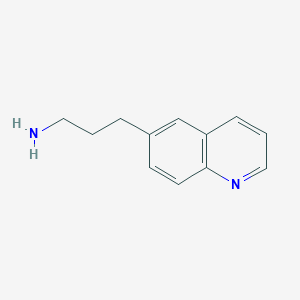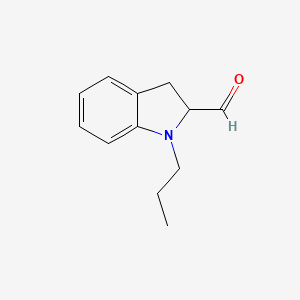
1-Propylindoline-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propylindoline-2-carbaldehyde is a chemical compound belonging to the indole family, characterized by a propyl group attached to the nitrogen atom and an aldehyde group at the second position of the indoline ring. Indole derivatives are significant in various fields due to their biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propylindoline-2-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of indoline with propyl halides under basic conditions to introduce the propyl group. The aldehyde group can then be introduced via formylation reactions using reagents like Vilsmeier-Haack or Duff reaction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Propylindoline-2-carbaldehyde undergoes various chemical reactions, including:
Substitution: The indoline ring can undergo electrophilic substitution reactions, particularly at the C-3 position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like halogens, nitrating agents.
Major Products:
Oxidation: 1-Propylindoline-2-carboxylic acid.
Reduction: 1-Propylindoline-2-methanol.
Substitution: Various substituted indoline derivatives depending on the electrophile used.
Scientific Research Applications
1-Propylindoline-2-carbaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Propylindoline-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The indoline ring can interact with biological receptors, influencing cellular pathways .
Comparison with Similar Compounds
1-Methylindoline-2-carbaldehyde: Similar structure but with a methyl group instead of a propyl group.
1-Ethylindoline-2-carbaldehyde: Similar structure but with an ethyl group instead of a propyl group.
1-Butylindoline-2-carbaldehyde: Similar structure but with a butyl group instead of a propyl group.
Uniqueness: 1-Propylindoline-2-carbaldehyde is unique due to its specific propyl substitution, which can influence its reactivity and interaction with biological targets compared to other indoline derivatives .
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
1-propyl-2,3-dihydroindole-2-carbaldehyde |
InChI |
InChI=1S/C12H15NO/c1-2-7-13-11(9-14)8-10-5-3-4-6-12(10)13/h3-6,9,11H,2,7-8H2,1H3 |
InChI Key |
SMRPRMBPNUAZGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(CC2=CC=CC=C21)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine](/img/structure/B11905762.png)
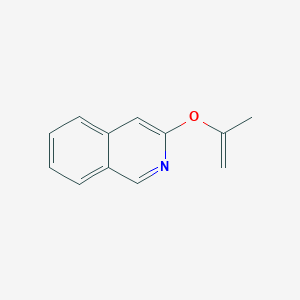

![1,7-Diazaspiro[4.4]nonane, 7-(5-isoxazolyl)-](/img/structure/B11905779.png)
![Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate](/img/structure/B11905786.png)

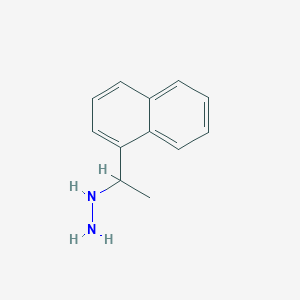

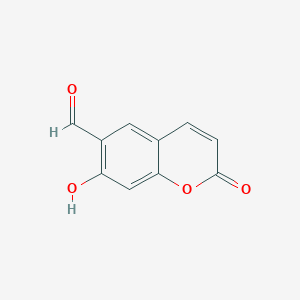

![5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane](/img/structure/B11905825.png)
